molecular formula C12H15NO B565264 N-Benzyl-4-piperidone-d4 CAS No. 88227-09-2

N-Benzyl-4-piperidone-d4

Cat. No. B565264
Key on ui cas rn: 88227-09-2
M. Wt: 193.282
InChI Key: SJZKULRDWHPHGG-KXGHAPEVSA-N
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Patent
US07087595B2

Procedure details

A mixture of DIPA (1.4 mol) in THF (3000 ml) was stirred at −70° C. under N2 flow. Butyllithium 2.5 M/hexane (1.3 mol) was added portionwise at a temperature below −40° C. The mixture was stirred at −70° C. for 15 min. 1-phenylethyl-1H-imidazole (1 mol) dissolved in THF was added dropwise at a temperature below −55° C. The mixture was stirred at −70° C. for 1 hour. 1-(phenylmethyl)-4-piperidinone (1.2 mol) dissolved in THF was added dropwise at a temperature below −55° C. The mixture was stirred at −70° C. for 1 hour, then brought to room temperature, stirred at room temperature overnight and decomposed with H2O. The organic solvent was evaporated. The aqueous concentrate was extracted with CH2Cl2. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was crystallized from DIPE (1100 ml). The precipitate was filtered off, washed with DIPE and dried, yielding 271 g of 4-[1-(2-phenylethyl)-1H-imidazol-2-yl]-1-(phenylmethyl)-4-piperidinol (75%) (interm. 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3000 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:12]1([CH:18]([N:20]2[CH:24]=[CH:23][N:22]=[CH:21]2)C)C=CC=CC=1.[C:25]1([CH2:31][N:32]2[CH2:37][CH2:36][C:35](=[O:38])[CH2:34][CH2:33]2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1COCC1.O>[C:8]1([CH2:12][CH2:18][N:20]2[CH:24]=[CH:23][N:22]=[C:21]2[C:35]2([OH:38])[CH2:36][CH2:37][N:32]([CH2:31][C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH2:33][CH2:34]2)[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.3 mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3000 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
was stirred at −70° C. under N2 flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was added dropwise at a temperature below −55° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added dropwise at a temperature below −55° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
brought to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous concentrate
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from DIPE (1100 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with DIPE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1C(=NC=C1)C1(CCN(CC1)CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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